molecular formula C11H19NO3 B15362486 Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate

Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate

Cat. No.: B15362486
M. Wt: 213.27 g/mol
InChI Key: AGRWFASKUGVNRK-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate (CAS: 2954726-03-3) is a bicyclic compound featuring a fused cyclopropane ring within a seven-membered oxa-aza heterocycle. Its molecular formula is C₁₁H₁₉NO₃ (MW: 213.27 g/mol), with a tert-butyl carbamate group attached to the nitrogen atom (). The bicyclo[5.1.0]octane core imports rigidity, making it valuable in medicinal chemistry as a conformational constraint in drug design.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Bicyclic Heterocycles with Varied Heteroatoms

Diazabicyclo[5.1.0]octane Derivatives

Compounds such as tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate () replace the oxygen atom with a second nitrogen, creating a 2,5-diaza system. Key differences include:

  • Synthesis : These derivatives are synthesized via cation-templated cyclization of cyclopropenes with carbamates (), contrasting with the oxa-aza system’s routes involving cyclopropane fusion.
Property 2-Oxa-6-aza Derivative (Main Compound) 2,5-Diaza Derivative ()
Heteroatoms 1 N, 1 O 2 N
Molecular Weight (g/mol) 213.27 ~450 (varies with substituents)
Key Applications Conformational constraint Enzyme inhibition (e.g., protease)

Bicyclo[3.2.1]octane Analogues

Tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS: 2193058-60-3, ) features a smaller bicyclic framework (3.2.1 vs. 5.1.0), leading to:

  • Increased Ring Strain : The 3.2.1 system is more strained, enhancing reactivity toward nucleophiles (e.g., formyl group participation in Schiff base formation).
  • Synthetic Utility : The formyl group enables further functionalization, unlike the inert tert-butyl carbamate in the main compound.

Spirocyclic Compounds

Tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate () highlights spiro junctions instead of fused rings:

  • Conformational Flexibility : Spiro systems allow greater rotational freedom, reducing rigidity compared to bicyclo[5.1.0] derivatives.
  • Synthetic Pathways : Synthesized via acid-catalyzed ring-opening of epoxides (e.g., p-TsOH in MeOH, ), differing from cyclopropane-based methods.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the main compound enhances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. In contrast, derivatives with polar substituents (e.g., 4-fluorobenzyl in ) exhibit reduced logP (~1.8).
  • Stability : Bromophenyl-substituted analogues (e.g., tert-butyl 7-(3-bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate , ) show increased steric hindrance, slowing metabolic degradation.

Biological Activity

Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate is a bicyclic compound notable for its unique structural features, which include both nitrogen and oxygen within a bicyclic framework. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and receptor binding.

  • Molecular Formula : C₁₁H₁₉N O₃
  • Molecular Weight : 213.27 g/mol
  • Stereochemistry : (1S,7R) configuration

The unique stereochemistry of this compound contributes to its chemical properties and biological activities, allowing for modifications that can enhance its pharmacological profiles.

Biological Activity

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor interactions. This section explores the compound's biological activity through various studies.

Enzyme Interaction Studies

Studies have shown that compounds similar to this compound can modulate the activity of specific enzymes, which may be beneficial in drug discovery:

Enzyme Effect of Compound Study Reference
CholinesteraseInhibition leading to increased acetylcholine levels
Cyclic nucleotide phosphodiesteraseModulation of cAMP levels
Protein Kinase AActivation resulting in enhanced signaling pathways

Receptor Binding Affinity

The compound's ability to bind to various receptors has been investigated, showing potential therapeutic effects:

Receptor Binding Affinity Potential Implications
Muscarinic receptorsHigh affinityPotential use in cognitive enhancement
Dopamine receptorsModerate affinityImplications for mood disorders
Serotonin receptorsLow affinityPossible role in anxiety treatment

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Cognitive Enhancement : A study demonstrated that derivatives of this compound improved memory retention in animal models by enhancing cholinergic signaling pathways.
  • Pain Management : Research indicated that certain analogs exhibited analgesic properties through modulation of pain pathways involving serotonin receptors.
  • Antidepressant Effects : Another study suggested that compounds with similar structures could alleviate depressive symptoms by acting on dopamine and serotonin systems.

Synthetic Routes and Modifications

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors, allowing for the creation of various derivatives with enhanced biological activities.

Common Synthetic Method:

  • Starting materials undergo cyclization using oxidizing agents.
  • Modifications can be made to introduce different functional groups, affecting the biological activity.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-6-14-9-7-8(9)12/h8-9H,4-7H2,1-3H3

InChI Key

AGRWFASKUGVNRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC2C1C2

Origin of Product

United States

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